4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide
Description
Historical Context and Discovery
The emergence of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide in chemical literature represents part of the broader development of fluorinated hydrazide compounds that gained prominence in pharmaceutical research during the early 21st century. While specific discovery dates for this particular compound are not extensively documented in current literature, its structural framework builds upon established synthetic methodologies for benzohydrazide derivatives that have been refined over several decades. The compound is officially registered under Chemical Abstracts Service number 886361-23-5, with its systematic nomenclature reflecting the International Union of Pure and Applied Chemistry standards for complex organic molecules.
The development of this compound appears to be closely linked to advances in fluorine chemistry and the recognition of fluorine's unique properties in pharmaceutical applications. The incorporation of the 3-fluorobenzyl group into the benzenecarbohydrazide scaffold represents a strategic approach to enhance molecular stability and bioactivity. Recent synthetic approaches have utilized established coupling reactions between 4-hydroxybenzoic acid derivatives and 3-fluorobenzyl bromide precursors, following protocols that have been optimized for high-yield production.
The compound's emergence in scientific literature has been particularly notable in the context of targeted cancer therapy research. Contemporary studies have positioned this compound as a lead structure for developing selective anticancer agents, specifically targeting prostate cancer cell lines with enhanced specificity compared to traditional chemotherapeutic approaches. This positioning reflects the broader trend in modern medicinal chemistry toward precision medicine approaches that leverage specific molecular targets.
Significance in Chemical Research
The significance of this compound in contemporary chemical research stems from its unique structural features that combine multiple pharmacologically relevant moieties within a single molecular framework. The compound exhibits molecular formula C₁₄H₁₃FN₂O₂ with a molecular weight of 260.26 daltons, positioning it within optimal ranges for drug-like properties according to Lipinski's rule of five. The presence of the fluorine atom at the meta position of the benzyl ring confers enhanced metabolic stability while maintaining favorable lipophilicity characteristics essential for cellular penetration.
Recent investigations have demonstrated that derivatives of this compound exhibit remarkable selectivity in cytotoxic assays against prostate cancer cell lines. Specifically, novel halogenated arylidenehydrazide derivatives synthesized from this core structure have achieved inhibitory concentration values of 4.49 micromolar and 4.78 micromolar against PC3 prostate cancer cells, with selectivity indexes of 12.15 and 11.78 respectively. These findings position the compound as a valuable scaffold for developing targeted anticancer therapeutics with reduced off-target effects.
The compound's research significance is further enhanced by its compatibility with modern computational drug design approaches. Molecular docking studies targeting androgen receptor, vascular endothelial growth factor receptor 1, epidermal growth factor receptor, and vascular endothelial growth factor receptor 2 have revealed substantial binding affinities, with induced fit docking scores reaching -12.900 kilocalories per mole for androgen receptor interactions. These computational findings provide valuable insights into potential mechanisms of action and support rational drug design efforts.
The synthetic accessibility of this compound has contributed significantly to its research utility. Standard synthetic protocols involve straightforward coupling reactions that can be performed under mild conditions, making the compound accessible to research laboratories with conventional synthetic capabilities. This accessibility has facilitated widespread investigation of structural analogs and has accelerated structure-activity relationship studies essential for pharmaceutical development.
Research Relevance of Hydrazide Compounds
Hydrazide compounds represent a crucial class of bioactive molecules that have demonstrated remarkable versatility in pharmaceutical applications, with this compound serving as a representative example of modern hydrazide drug design. The hydrazide functional group, characterized by the presence of nitrogen-nitrogen single bonds adjacent to carbonyl groups, provides unique chemical reactivity that enables diverse biological interactions. Historical examples of successful hydrazide pharmaceuticals include isoniazid, an essential antibiotic for tuberculosis treatment, which has established the pharmacological potential of this chemical class.
Contemporary research has revealed that hydrazide derivatives exhibit broad spectrum biological activities encompassing antimicrobial, antidepressant, antimalarial, anti-inflammatory, antiglycating, and anticancer properties. The structural flexibility of hydrazide compounds allows for systematic modification of substituent groups, enabling fine-tuning of pharmacological properties while maintaining core bioactivity. This versatility has made hydrazide scaffolds particularly attractive for medicinal chemists seeking to develop compounds with specific target selectivity profiles.
The nucleophilic nature of hydrazide moieties facilitates ready reaction with electrophilic centers, particularly isothiocyanate derivatives, leading to cyclization products such as triazole-thione derivatives. These cyclization reactions have proven valuable for generating heterocyclic compounds with enhanced antimicrobial activity, achieving minimum inhibitory concentrations of 62.5 micrograms per milliliter while maintaining low toxicity against human cells. Such reactivity patterns demonstrate the utility of hydrazide compounds as versatile building blocks for complex heterocyclic synthesis.
Recent structure-activity relationship studies of benzohydrazide derivatives have provided detailed insights into the molecular basis of biological activity within this compound class. Investigations of twenty-three different benzylidene-4-tert-butylbenzohydrazide derivatives revealed that electron-donating groups in aromatic rings significantly enhance enzyme inhibition properties, with inhibitory concentration values ranging from 13.33 to 251.74 micromolar against urease enzymes. These findings highlight the importance of electronic effects in determining biological activity and provide guidance for rational drug design approaches.
The integration of fluorine atoms into hydrazide structures, as exemplified by this compound, represents a sophisticated approach to enhancing pharmacological properties through strategic halogen incorporation. Fluorine substitution patterns can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets. Current research efforts continue to explore the optimal positioning and substitution patterns of fluorine atoms within hydrazide scaffolds to maximize therapeutic potential while minimizing adverse effects.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-3-1-2-10(8-12)9-19-13-6-4-11(5-7-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGTWZQHYDEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382434 | |
| Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-23-5 | |
| Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide typically involves the reaction of 4-hydroxybenzenecarbohydrazide with 3-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related carbohydrazides and benzyloxy-substituted analogs, emphasizing substituent effects, synthesis yields, and biological relevance.
Structural Analogues with Halogen-Substituted Benzyl Groups
Key Observations:
- For example, the dichloro-fluoro derivative (417.26 g/mol) is heavier and more lipophilic than the mono-fluoro compound (275.26 g/mol) .
- Substituent Diversity : Pyrazole-containing analogs (e.g., C₃₁H₂₃ClFN₃O₂) introduce heterocyclic diversity, which is often associated with enhanced binding to biological targets .
Precursors and Intermediate Compounds
Key Observations:
- Synthetic Efficiency : The bis-fluorinated benzaldehyde (B1) was synthesized in 72.8% yield using K₂CO₃ as a base, highlighting the efficiency of nucleophilic aromatic substitution for introducing benzyloxy groups .
- Yield Comparison: The mono-fluorinated aldehyde (49.7% yield) suggests steric or electronic challenges in introducing single fluorinated benzyl groups compared to bis-substituted analogs .
Hydrazide Derivatives with Metal-Binding Potential
Carbohydrazides are known to form complexes with transition metals, which can exhibit therapeutic properties. For instance:
- The presence of the 3-fluorobenzyloxy group may enhance stability and bioavailability of such complexes.
- Comparative Reactivity: Fluorine’s electronegativity may polarize the hydrazide group, increasing its affinity for metal ions compared to non-fluorinated analogs .
Biological Activity
4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide (CAS No. 886361-23-5) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydrazide functional group, which is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. The incorporation of a fluorobenzyl moiety may enhance its biological profile through increased lipophilicity and binding affinity to biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure comprises a phenolic component linked to a hydrazide, with a fluorobenzyl group that could modulate the compound's interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The hydrazide group can form hydrazones with carbonyl-containing compounds, potentially inhibiting enzymes involved in metabolic pathways.
- Antioxidant Properties : The phenolic structure may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects.
Antimicrobial Activity
Studies have reported that compounds containing hydrazide functionalities exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Antitumor Activity
Research has indicated that hydrazide derivatives can possess antitumor activity. Preliminary studies on this compound demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored in several studies. It is hypothesized that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory properties.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial activity of this compound was evaluated against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value of 12 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial potential.
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
Study 2: Cytotoxicity Against Cancer Cell Lines
A separate investigation assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values of 20 µM for MCF-7 cells and 18 µM for HeLa cells, indicating promising antitumor activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 18 |
Q & A
Q. What are the recommended synthetic routes for 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and hydrazides. For example, 3-fluorobenzyl chloride derivatives can react with hydroxybenzoic acid hydrazide under basic conditions. Key reagents include trimethylsulfoxonium iodide for activating carbonyl groups and substituted aldehydes like 3-fluorobenzaldehyde . Optimization involves controlling pH (8–10), temperature (60–80°C), and reaction time (6–12 hours). Purity is enhanced via recrystallization from ethanol/water mixtures. Monitoring by TLC or HPLC ensures minimal byproduct formation.
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between aromatic rings, as demonstrated for related hydrazide derivatives .
- NMR : H NMR identifies protons on the fluorobenzyl group (δ 7.2–7.6 ppm) and hydrazide NH signals (δ 9.8–10.2 ppm). F NMR confirms fluorine substitution (δ -110 to -115 ppm) .
- IR spectroscopy : Detects carbonyl stretches (~1650 cm) and N-H vibrations (~3200 cm) .
Q. How does the fluorobenzyl substituent influence the compound's physicochemical properties?
The 3-fluorobenzyl group enhances lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity increases hydrogen-bonding potential, affecting solubility in polar solvents (e.g., 2.1 mg/mL in DMSO). These properties are critical for drug-likeness assessments .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activities of metal complexes derived from this compound?
Contradictions in bioactivity (e.g., insulin-mimetic vs. cytotoxic effects) may arise from metal coordination geometry. For vanadium(V) complexes, octahedral vs. square-pyramidal geometries alter redox behavior. To resolve discrepancies:
Q. How can computational methods predict the compound's binding affinity for enzymatic targets?
- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB 2OOW) to simulate interactions with kinase domains. Focus on hydrogen bonds between the hydrazide NH and catalytic residues (e.g., Asp86 in MAPK) .
- MD simulations : Analyze stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) to prioritize synthesis targets .
- QSAR models : Train on datasets (IC values for related hydrazides) to predict inhibitory activity against COX-2 or HDACs .
Q. What experimental designs mitigate challenges in synthesizing stable coordination polymers with this ligand?
- Solvent selection : Use DMF/water mixtures to balance solubility and crystallization rates, avoiding competitive coordination .
- pH control : Maintain pH 6–7 to deprotonate the hydrazide NH without destabilizing metal ions (e.g., Zn, Cu) .
- Topological analysis : Employ TOPOS Pro to classify network structures (e.g., 2D sql nets vs. 3D dia frameworks) and correlate with porosity data .
Q. How do steric and electronic effects of substituents impact tautomeric equilibria in solution?
- N NMR : Resolves keto-enol tautomer ratios (e.g., 70:30 in CDCl) by tracking chemical shifts of N-H (~150 ppm) vs. C=N (~170 ppm) .
- DFT calculations : Compare Gibbs free energy differences (ΔG <1.5 kcal/mol favors enol form) for 3-fluoro vs. 4-fluoro analogs .
- Solvent polarity : Polar solvents (DMSO) stabilize enol tautomers via H-bonding, while nonpolar solvents (toluene) favor keto forms .
Methodological Notes
- Data validation : Cross-reference crystallographic data (CCDC entries) with simulated PXRD patterns to confirm phase purity .
- Controlled experiments : Use deuterated analogs (e.g., H-labeled hydrazide) to track reaction intermediates via H-C HSQC .
- Ethical reporting : Disclose conflicting bioactivity results with transparency in ligand purity (>95% by HPLC) and metal contamination levels (<0.1 ppm) .
This FAQ synthesizes insights from peer-reviewed studies, emphasizing reproducibility and mechanistic rigor. For further details, consult primary sources cited in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
